molecular formula C18H14N4O5S3 B2511787 (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164489-41-1

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2511787
CAS No.: 1164489-41-1
M. Wt: 462.51
InChI Key: HTFUALRVBWXBOM-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate (CAS# 1164489-41-1) is a high-purity synthetic benzothiazole derivative supplied for non-human research applications. This compound is a structural analog of a class of benzo[d]thiazol-2(3H)-one derivatives that have demonstrated significant pharmacological potential in preclinical studies, particularly as central nervous system (CNS) active agents . Scientific literature indicates that structurally related benzothiazole compounds exhibit robust antidepressant efficacy in standard animal models such as the forced swimming test (FST), with some derivatives showing a higher percentage decrease in immobility duration compared to the common antidepressant fluoxetine . Furthermore, analogous compounds have displayed potent anticonvulsant activity in the maximal electroshock seizure (MES) test, with protective indices comparable to established medications like phenobarbital and valproate . The proposed mechanism for these observed effects may involve the modulation of key neurotransmitter systems; research on similar molecules suggests their antidepressant activity is potentially mediated through increasing the concentrations of serotonin and norepinephrine in the brain . The molecular structure of this compound, featuring a benzothiazole core substituted with a sulfamoyl group and a complex imino linkage, is characteristic of molecules known to interact with diverse biological targets. This makes it a valuable chemical tool for probing biological mechanisms and for structure-activity relationship (SAR) studies in medicinal chemistry campaigns aimed at developing novel therapeutic agents. The product is available with a purity of 90% and above, offered in various quantities to meet specific research needs . This compound is intended for research purposes only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans.

Properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S3/c1-27-15(23)9-22-12-7-6-10(30(19,25)26)8-14(12)29-18(22)21-16(24)17-20-11-4-2-3-5-13(11)28-17/h2-8H,9H2,1H3,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFUALRVBWXBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H14N4O5S3
  • Molecular Weight : 462.51 g/mol
  • IUPAC Name : methyl 2-[2-(1,3-benzothiazole-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

This compound features a complex structure that includes a benzo[d]thiazole core and a sulfamoyl group, which contribute to its biological activities.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Research indicates that certain benzothiazole derivatives can induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells. For example, a study demonstrated that a related compound exhibited significant apoptosis-promoting effects at concentrations of 1, 2, and 4 μM in A431 and A549 cancer cell lines .
  • Inhibition of Tumor Growth : In vivo studies have shown that benzothiazole compounds can significantly reduce tumor size in animal models. The mechanism often involves the inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. The compound has potential applications in treating inflammatory diseases by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α .

Antimicrobial Effects

The antimicrobial activity of benzothiazole derivatives has been documented extensively. These compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial death. For instance, some derivatives have shown effectiveness against various strains of bacteria and fungi, making them candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or inflammatory responses.
  • Receptor Interaction : It is hypothesized that the compound interacts with various cellular receptors, modulating signaling pathways critical for cell survival and proliferation.
  • Hydrogen Bonding and π-π Stacking : The presence of functional groups allows the compound to form hydrogen bonds with target proteins and engage in π-π stacking interactions, enhancing its binding affinity.

Case Studies

Study ReferenceFindingsConcentration Tested
Induced apoptosis in A431 and A549 cells1, 2, 4 μM
Inhibited IL-6 and TNF-α productionVaries by derivative
Demonstrated antimicrobial activity against various pathogensNot specified

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate have demonstrated effectiveness against pancreatic cancer cells, showcasing their potential in cancer therapy .
  • Antimicrobial Properties : Research indicates that benzothiazole derivatives possess significant antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies highlight the applications and efficacy of benzothiazole derivatives in medicinal chemistry:

  • Anticancer Studies : A study by Uremic et al. demonstrated that benzothiazole derivatives exhibited potent anticancer activity against pancreatic cancer cells, supporting their development as therapeutic agents .
  • Antimicrobial Efficacy : Research has shown that compounds similar to this compound effectively inhibited the growth of various bacterial strains, indicating its potential use in treating infections .

Comparison with Similar Compounds

Key Functional Groups :

  • Benzo[d]thiazole : A bicyclic structure with sulfur and nitrogen atoms, contributing to π-π stacking interactions and hydrogen bonding.
  • Methyl ester : Improves compound stability and modulates lipophilicity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
(Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate C₁₉H₁₆N₄O₅S₃ 492.54 6-sulfamoyl, benzo[d]thiazole-2-carbonyl Enhanced solubility due to -SO₂NH₂; potential antimicrobial activity
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate C₂₀H₁₅N₃O₂S 377.42 Indole, cyano Fluorescent properties; synthesized via three-component reactions
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate C₁₉H₁₇BrN₂O₅S₂ 497.4 6-bromo, methylsulfonyl Bromine substituent may enhance electrophilic reactivity
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate C₁₁H₁₃N₃O₅S 299.3 Amino-thiazole, methoxycarbonyl Intermediate for cephalosporin antibiotics; stabilized by N-H⋯O hydrogen bonds

Substituent Impact on Bioactivity

  • Sulfamoyl vs. Bromo/Methylsulfonyl : The sulfamoyl group in the target compound improves water solubility compared to bromo or methylsulfonyl substituents, which are more hydrophobic. This difference may influence pharmacokinetics, as seen in sulfonamide-based drugs .
  • Amino-thiazole vs. Indole Derivatives: Amino-thiazole derivatives (e.g., ) exhibit stronger intermolecular hydrogen bonding (N-H⋯O/N), enhancing crystalline stability. Indole-containing analogues () show fluorescence, suggesting applications in imaging .

Pharmacological Potential

  • Antimicrobial Activity: Nitro- and sulfamoyl-substituted thiazoles (e.g., ) show enhanced antimycobacterial activity compared to non-substituted analogues. The sulfamoyl group may mimic sulfonamide drugs, targeting dihydropteroate synthase in bacteria .

Computational and Experimental Similarity Assessments

Compound similarity analyses () highlight that structural analogs with shared benzothiazole cores and ester linkages are often grouped together in virtual screening. However, minor substituent changes (e.g., sulfamoyl vs. cyano) can drastically alter bioactivity, underscoring the need for precise functional group optimization .

Q & A

Q. What are the common synthetic routes for preparing (Z)-methyl 2-(2-((benzo[d]thiazole-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves multi-step organic reactions, leveraging thiazole chemistry and functional group transformations:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of aminothiophenols with carboxylic acid derivatives under acidic conditions .
  • Step 2: Introduction of the sulfamoyl group using sulfonating agents (e.g., chlorosulfonic acid) at the 6-position of the benzo[d]thiazole ring .
  • Step 3: Imine formation by reacting the thiazole-2-carbonyl chloride with the amino group of the sulfamoyl-substituted intermediate under anhydrous conditions (e.g., dry dichloromethane, triethylamine) .
  • Final esterification : Methylation of the carboxyl group using methanol and a catalytic acid (e.g., H₂SO₄) .

Q. Key Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°C (Step 1)Prevents side reactions
Solvent (Step 3)Dry DCMEnhances imine stability
Reaction Time (Step 2)12–16 hrsEnsures complete sulfonation

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (Z)-configuration around the imino double bond and sulfamoyl group placement . For example, the imino proton typically appears as a singlet at δ 8.2–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₆N₄O₅S₂) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; hydrogen-bonding patterns (e.g., N–H⋯O interactions) stabilize the crystal lattice .
  • HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure ≥95% purity .

Q. What functional groups dictate the compound’s reactivity?

  • Sulfamoyl (–SO₂NH₂) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) and enhances water solubility .
  • Imino (C=N) : Prone to hydrolysis under acidic conditions; requires anhydrous storage .
  • Ester (COOCH₃) : Susceptible to base-catalyzed saponification; stable in neutral pH .
  • Benzo[d]thiazole Core : Aromatic π-system enables stacking interactions in molecular docking studies .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Scenario : Additional peaks in ¹H NMR suggest residual solvents or byproducts.
  • Methodology :
    • Drying : Re-dissolve the compound in deuterated DMSO and lyophilize to remove volatile impurities .
    • 2D NMR (COSY, HSQC) : Assign ambiguous signals by correlating proton and carbon shifts .
    • LC-MS Coupling : Identify low-abundance impurities (e.g., hydrolyzed imine derivatives) .

Case Study : A 2025 study resolved a duplicate imino peak (δ 8.3 ppm) by varying solvent polarity, confirming the (Z)-configuration via NOESY correlations .

Q. What strategies optimize the compound’s stability in biological assays?

  • pH Buffering : Use phosphate buffer (pH 7.4) to prevent ester hydrolysis .
  • Light Sensitivity : Store solutions in amber vials to avoid photodegradation of the thiazole ring .
  • Temperature Control : Conduct assays at 4°C to minimize thermal decomposition of the imine group .

Q. Stability Data :

ConditionHalf-Life (Hours)Degradation Pathway
pH 7.4, 25°C48Ester saponification
pH 2.0, 25°C6Imino hydrolysis
Dark, –20°C>168No significant degradation

Q. How can computational methods predict the compound’s biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or proteases. The sulfamoyl group shows high affinity for ATP-binding pockets (ΔG ≈ –9.2 kcal/mol) .
  • MD Simulations : GROMACS trajectories (100 ns) reveal stable interactions between the thiazole ring and hydrophobic residues (e.g., Leu694 in EGFR) .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (logBB = –0.5) and CYP3A4 metabolism .

Q. What experimental designs address low yield in the sulfonation step?

  • DoE Approach : Vary sulfonating agent (ClSO₃H vs. SO₃·Py), temperature (–10°C to 25°C), and stoichiometry (1–3 eq.) .
  • Case Result : Using 2.5 eq. ClSO₃H at 0°C improved yield from 35% to 72% by minimizing polysulfonation .
  • In-line Analytics : ReactIR monitors sulfonic acid intermediate formation (peak at 1180 cm⁻¹) .

Q. How does the (Z)-configuration impact biological activity compared to (E)-isomers?

  • Stereoelectronic Effects : The (Z)-isomer’s imino group aligns with the benzo[d]thiazole plane, enhancing π-π stacking with target proteins (e.g., COX-2) .
  • Biological Data : In a 2025 study, the (Z)-isomer showed 10-fold higher IC₅₀ against COX-2 (0.8 μM) than the (E)-isomer (8.3 μM) .
  • Synthesis Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce (Z)-selectivity during imine formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.